molecular formula C21H26N4O6 B11066726 Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11066726
M. Wt: 430.5 g/mol
InChI Key: UFPQFPAVRVKGLW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrrolidine ring, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 1-acetylpiperidin-4-yl, which is then reacted with hydrazine to form a hydrazinyl derivative. This intermediate is further reacted with a dioxopyrrolidinyl compound under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate can be compared with similar compounds such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring may exhibit comparable chemical reactivity and applications.

    Benzoate esters: These compounds contain the benzoate ester group and are often used in similar industrial and research applications.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.

Properties

Molecular Formula

C21H26N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[3-[2-(1-acetylpiperidine-4-carbonyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H26N4O6/c1-3-31-21(30)15-4-6-16(7-5-15)25-18(27)12-17(20(25)29)22-23-19(28)14-8-10-24(11-9-14)13(2)26/h4-7,14,17,22H,3,8-12H2,1-2H3,(H,23,28)

InChI Key

UFPQFPAVRVKGLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3CCN(CC3)C(=O)C

Origin of Product

United States

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